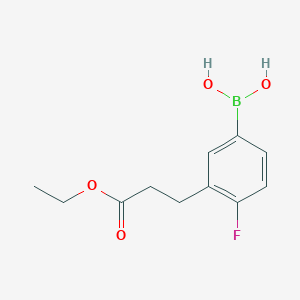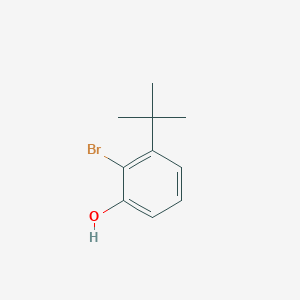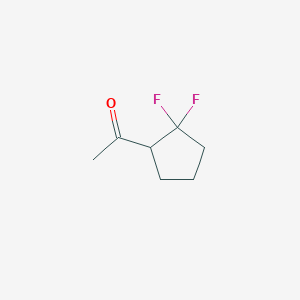
1-(2,2-Difluorocyclopentyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluorocyclopentyl)ethan-1-one is a chemical compound with the molecular formula C8H12F2O It is characterized by the presence of a difluorocyclopentyl group attached to an ethanone moiety
Preparation Methods
The synthesis of 1-(2,2-Difluorocyclopentyl)ethan-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 2,2-difluorocyclopentanone with ethylmagnesium bromide, followed by hydrolysis to yield the desired product.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the formation of unwanted by-products. The temperature is maintained at low levels to control the reaction rate and ensure high yield.
Industrial Production Methods: Industrial production may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production process. This ensures a consistent supply of the compound for various applications.
Chemical Reactions Analysis
1-(2,2-Difluorocyclopentyl)ethan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorocyclopentyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically conducted under controlled temperature and pressure to ensure high selectivity and yield.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the type of reaction and reagents used.
Scientific Research Applications
1-(2,2-Difluorocyclopentyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluorocyclopentyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways involved depend on the specific application and context of use. For example, in biological systems, the compound may modulate signaling pathways or metabolic processes.
Comparison with Similar Compounds
1-(2,2-Difluorocyclopentyl)ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include 2,2-difluorocyclopentanone, 1-(2,2-difluorocyclopentyl)methanol, and 1-(2,2-difluorocyclopentyl)ethanol.
Uniqueness: The presence of the difluorocyclopentyl group imparts unique chemical and physical properties to the compound, making it distinct from its analogs
Properties
Molecular Formula |
C7H10F2O |
|---|---|
Molecular Weight |
148.15 g/mol |
IUPAC Name |
1-(2,2-difluorocyclopentyl)ethanone |
InChI |
InChI=1S/C7H10F2O/c1-5(10)6-3-2-4-7(6,8)9/h6H,2-4H2,1H3 |
InChI Key |
AVTFETCNKICEKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCC1(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


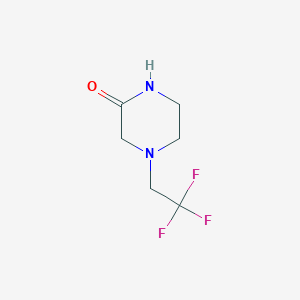
![(R)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12974445.png)
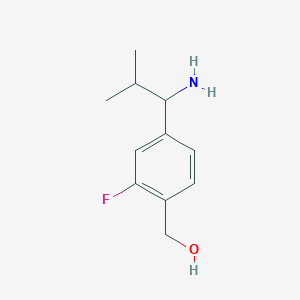
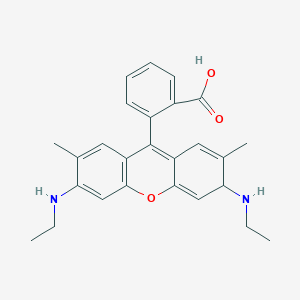
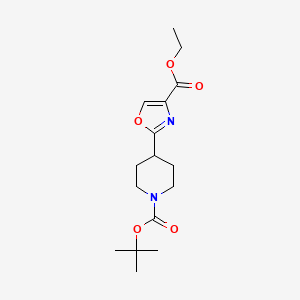
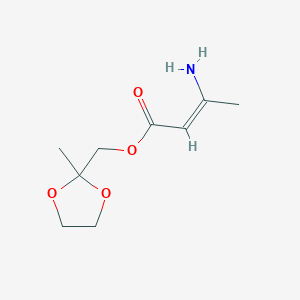
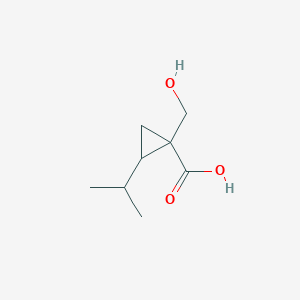


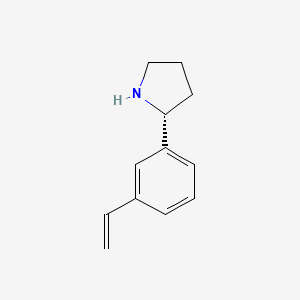
![21-Fluoro-2,3,6,7,8,9,10,11-octahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12974512.png)
![3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B12974517.png)
